molecular formula C24H17Cl2F2N3O B2894024 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one CAS No. 477858-66-5

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one

Cat. No.: B2894024
CAS No.: 477858-66-5
M. Wt: 472.32
InChI Key: GYRTWBKMYGWDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one is a complex organic compound that features a triazole ring, dichlorophenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where a suitable dichlorophenyl precursor is introduced.

    Addition of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity. The dichlorophenyl and fluorophenyl groups enhance its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with similar biological activity.

    1,3,4-Thiadiazole: Another heterocyclic compound with antimicrobial properties.

    Imidazole: Known for its broad range of chemical and biological properties.

Uniqueness

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one is unique due to its combination of triazole, dichlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2N3O/c25-18-11-19(26)13-22(12-18)31-14-23(29-30-31)24(32)17(7-15-3-1-5-20(27)9-15)8-16-4-2-6-21(28)10-16/h1-6,9-14,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRTWBKMYGWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.